molecular formula C13H7Cl3O2 B2498866 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde CAS No. 1711325-11-9

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde

Cat. No.: B2498866
CAS No.: 1711325-11-9
M. Wt: 301.55
InChI Key: ALTLXWXOTCLGFD-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7Cl3O2. It is a chlorinated benzaldehyde derivative, characterized by the presence of three chlorine atoms and a phenoxy group attached to the benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dichlorophenol in the presence of a base. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The reaction mechanism involves the nucleophilic substitution of the phenol group on the benzaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-2-(2,5-dichlorophenoxy)benzoic acid.

    Reduction: 4-Chloro-2-(2,5-dichlorophenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2,4-dichlorophenoxy)benzaldehyde
  • 4-Chloro-2-(3,5-dichlorophenoxy)benzaldehyde
  • 4-Chloro-2-(2,6-dichlorophenoxy)benzaldehyde

Uniqueness

4-Chloro-2-(2,5-dichlorophenoxy)benzaldehyde is unique due to the specific positioning of the chlorine atoms and the phenoxy group. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-chloro-2-(2,5-dichlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-2-1-8(7-17)12(5-9)18-13-6-10(15)3-4-11(13)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTLXWXOTCLGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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